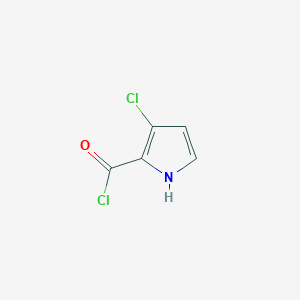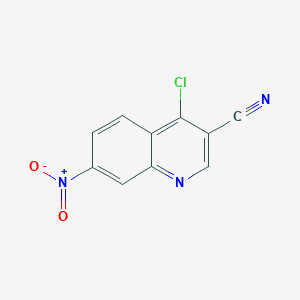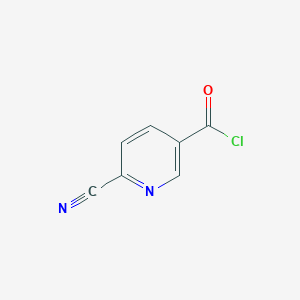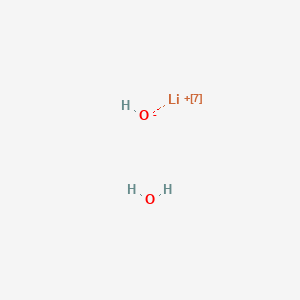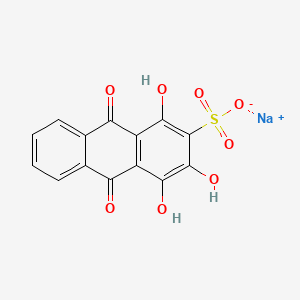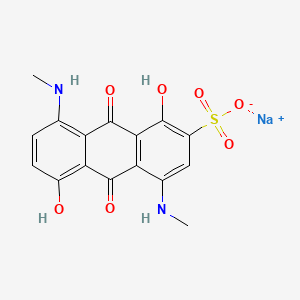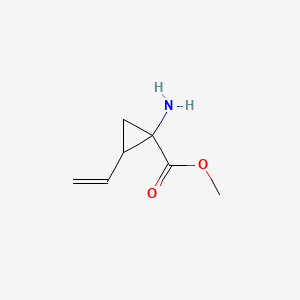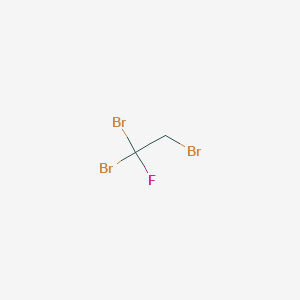
1,1,2-Tribrom-1-fluorethan
Übersicht
Beschreibung
1,1,2-Tribromo-1-fluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂Br₃F. It is a colorless liquid with a chloroform-like odor and is insoluble in water but soluble in organic solvents . This compound is used as an intermediate in organic synthesis and has applications in various industrial processes.
Wissenschaftliche Forschungsanwendungen
1,1,2-Tribromo-1-fluoroethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of pesticides, biocides, and preservatives.
Wirkmechanismus
Target of Action
1,1,2-Tribromo-1-fluoroethane is primarily used as an intermediate in organic synthesis . It is also used as a raw material for pesticides and chemical products, such as insecticides, biocides, and preservatives . The primary targets of this compound are therefore the organisms or cells that these products are designed to affect.
Mode of Action
As a raw material for pesticides and other chemical products, its mode of action would depend on the specific product it is used to produce .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of other compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
The molecular and cellular effects of 1,1,2-Tribromo-1-fluoroethane would depend on the specific reactions it is involved in and the products it is used to produce. As an intermediate in organic synthesis, it contributes to the formation of a wide range of other compounds .
Action Environment
The action, efficacy, and stability of 1,1,2-Tribromo-1-fluoroethane can be influenced by various environmental factors. For example, it should be stored away from fire sources and oxidizing agents to prevent decomposition and the production of toxic gases . Proper ventilation is also necessary when handling this compound to avoid skin contact and inhalation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Tribromo-1-fluoroethane can be synthesized through the reaction of tribromomethane with hydrogen fluoride under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1,2-tribromo-1-fluoroethane involves the use of large-scale reactors where tribromomethane and hydrogen fluoride are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Tribromo-1-fluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include various substituted ethanes depending on the nucleophile used.
Reduction: Products include less halogenated ethanes.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2-Tribromo-2-fluoroethane: Similar in structure but with a different arrangement of halogen atoms.
1,1,1-Tribromo-2,2,2-trifluoroethane: Contains three fluorine atoms instead of one.
1,1,2-Tribromoethane: Lacks the fluorine atom present in 1,1,2-tribromo-1-fluoroethane
Uniqueness
1,1,2-Tribromo-1-fluoroethane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Eigenschaften
IUPAC Name |
1,1,2-tribromo-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br3F/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBSMTZHIANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602914 | |
| Record name | 1,1,2-Tribromo-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-88-2 | |
| Record name | 1,1,2-Tribromo-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


